molecular formula C9H14Cl2N2 B7987292 1-(Pyridin-2-yl)cyclobutanamine dihydrochloride

1-(Pyridin-2-yl)cyclobutanamine dihydrochloride

Cat. No.: B7987292
M. Wt: 221.12 g/mol
InChI Key: FXWBXRSXUPKGNM-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)cyclobutanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N2. It is a derivative of cyclobutanamine, where a pyridin-2-yl group is attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)cyclobutanamine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridin-2-ylmethanamine with cyclobutanone under acidic conditions to form the cyclobutanamine ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)cyclobutanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The pyridin-2-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridin-2-yl ketones or aldehydes.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridin-2-yl derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)cyclobutanamine dihydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)cyclobutanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yl group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)cyclopropanamine
  • 1-(Pyridin-2-yl)cyclopentanamine
  • 1-(Pyridin-2-yl)cyclohexanamine

Uniqueness

1-(Pyridin-2-yl)cyclobutanamine dihydrochloride is unique due to its specific ring size and the presence of the pyridin-2-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. The cyclobutane ring provides a rigid structure, while the pyridin-2-yl group offers potential sites for interaction with biological targets.

Properties

IUPAC Name

1-pyridin-2-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9(5-3-6-9)8-4-1-2-7-11-8;;/h1-2,4,7H,3,5-6,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWBXRSXUPKGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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